molecular formula C7H9NO4S2 B2964959 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid CAS No. 1040084-18-1

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid

Cat. No.: B2964959
CAS No.: 1040084-18-1
M. Wt: 235.27
InChI Key: QIEORCJANPCVML-UHFFFAOYSA-N
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Description

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is an organic compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methylsulfamoyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methylsulfamoyl)thiophen-3-yl]acetic acid
  • 2-[5-(Ethylsulfamoyl)thiophen-2-yl]acetic acid
  • 2-[5-(Methylsulfamoyl)furan-2-yl]acetic acid

Uniqueness

2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-[5-(methylsulfamoyl)thiophen-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8-14(11,12)7-3-2-5(13-7)4-6(9)10/h2-3,8H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEORCJANPCVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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